molecular formula C16H17N3O3 B2682912 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide CAS No. 497083-27-9

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

Cat. No. B2682912
CAS RN: 497083-27-9
M. Wt: 299.33
InChI Key: MHLMSQRPQVTKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, closely related to "1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide", has shown significant implications in the allosteric modulation of the cannabinoid type 1 receptor (CB1). The optimization of chemical functionalities within these compounds has led to the development of potent CB1 allosteric modulators. These modulators are essential in studying CB1 receptor's role in various physiological processes and potential therapeutic applications for disorders related to this receptor's dysfunction (Leepakshi Khurana et al., 2014).

Tubulin Inhibition for Antiproliferative Activity

Another significant application is the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new tubulin inhibitor chemotype. The structure-activity relationship (SAR) guided optimization of these compounds has led to the development of compounds with potent antiproliferative activities, acting as tubulin inhibitors. These findings contribute to cancer research by providing a new chemical scaffold for developing novel anticancer agents (M. Krasavin et al., 2014).

Hydrogen Bonding and Structural Analysis

The structural analysis of hydrated proton-transfer compounds of piperidinecarboxamide derivatives has unveiled detailed hydrogen-bonding features. These insights are crucial for the development of advanced materials and understanding the molecular interactions in complex systems (Graham Smith & Urs D. Wermuth, 2011).

CGRP Receptor Antagonism

Research into piperidinecarboxamide derivatives has also identified their potential as calcitonin gene-related peptide (CGRP) receptor antagonists. The development of these antagonists is significant for treating migraine and other CGRP-related disorders, illustrating the versatility of piperidinecarboxamide compounds in therapeutic development (Reginald O. Cann et al., 2012).

properties

IUPAC Name

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLMSQRPQVTKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

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